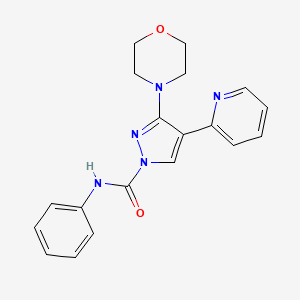

3-Ethynyl-3-methoxyoxetane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Ethynyl-3-methoxyoxetane is a chemical compound with the molecular formula C6H8O . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a four-membered cyclic ether (oxetane) with an ethynyl and a methoxy substituent . For a detailed structural analysis, techniques like NMR spectroscopy could be used .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility might be found in specialized chemical databases .Applications De Recherche Scientifique

UV-curable Prepolymer Synthesis

3-Ethynyl-3-methoxyoxetane derivatives have been utilized in the synthesis of novel UV-curable prepolymers. For instance, 1,3-bis[(3-ethyl-3-methoxyoxetane)propyl]tetramethyldisiloxane was synthesized through a multi-step process involving 3-ethyl-3-hydroxymethyloxetane, allyl bromide, and 1,1,3,3-tetramethyldisiloxane. The resulting prepolymer, when combined with a cationic photoinitiator, formed a photosensitive resin. This resin showcased excellent photosensitivity, thermal stability (up to 405°C), and mechanical strength, marked by tensile strength and elastic modulus values (Chen et al., 2021).

UV-Curing Material Properties

A similar compound, bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane, was prepared and its cationic UV-curing material properties were explored. This material, when UV-cured, demonstrated high thermal stability (up to 446 °C), considerable mechanical strength (tensile strength of 75.5 MPa and bending strength of 49.5 MPa), and maintained high light transmittance (above 98%), indicating its potential for use in optoelectronic applications (Liu et al., 2021).

Polymer Synthesis and Applications

Hyperbranched Polyesters Synthesis

Hyperbranched poly(ester)s with numerous pendant primary hydroxy groups were synthesized using bis(oxetane)s, such as 1,4-bis[(3-ethyl-3-oxetanylmethoxymethyl)]benzene, and 1,3,5-benzenetricarboxylic acid. The resulting polymers, although insoluble in water, were soluble in organic solvents and displayed glass transition temperatures ranging from 59–131 °C, suggesting their utility in various industrial applications (Nishikubo et al., 2006).

Chemical and Physical Properties

Dipolar Acetylenes and Mesomeric Betaines

Research on 3-ethynylquinoline and its derivatives demonstrated the formation of mesomeric betaines upon reaction with bromobenzoates, followed by N-methylation. These compounds exhibited unique dipolar characteristics and were studied using DFT calculations to understand their conformation and stability, shedding light on their potential use in designing novel molecular systems with specific electronic properties (Schmidt et al., 2016).

Safety and Hazards

Orientations Futures

Oxetanes, including 3-Ethynyl-3-methoxyoxetane, have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . Future research may focus on exploring these properties further and incorporating oxetane rings in drug discovery campaigns .

Propriétés

IUPAC Name |

3-ethynyl-3-methoxyoxetane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-6(7-2)4-8-5-6/h1H,4-5H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZODGUXSQYCAAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(COC1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(Isobutylsulfonyl)piperidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2437363.png)

![2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile](/img/structure/B2437365.png)

![N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide](/img/structure/B2437368.png)

![2-((6-(pyrrolidin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2437369.png)

![1-[3-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride](/img/structure/B2437374.png)

![2-[(1-Cyclopentyl-4-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2437375.png)

![2-(4-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B2437376.png)

![N-[(2-CHLOROPHENYL)METHYL]-4-[1-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BUTANAMIDE](/img/structure/B2437378.png)

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2437382.png)

![2-methanesulfonyl-5-methyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2437383.png)